molecular formula C18H17NO2S2 B15085709 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085709
M. Wt: 343.5 g/mol
InChI Key: WDBQMMUXSILDQN-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene moiety, a cyclopentyl group, and a thioxo-thiazolidinone ring. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C18H17NO2S2

Molecular Weight

343.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17NO2S2/c20-17-16(23-18(22)19(17)14-6-2-3-7-14)10-12-9-13-5-1-4-8-15(13)21-11-12/h1,4-5,8-10,14H,2-3,6-7,11H2/b16-10-

InChI Key

WDBQMMUXSILDQN-YBEGLDIGSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.